molecular formula C11H11Cl2NO2 B13374859 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one

3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one

Cat. No.: B13374859
M. Wt: 260.11 g/mol
InChI Key: ADBRUQUEPBNRFU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a 4-chlorobenzyl group and a chloromethyl group attached to an oxazolidinone ring

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

5-(chloromethyl)-3-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11Cl2NO2/c12-5-10-7-14(11(15)16-10)6-8-1-3-9(13)4-2-8/h1-4,10H,5-7H2

InChI Key

ADBRUQUEPBNRFU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1CC2=CC=C(C=C2)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzyl chloride with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The oxazolidinone ring can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation may produce corresponding ketones or aldehydes.

Scientific Research Applications

3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A related compound with similar structural features but different reactivity and applications.

    Chloroformates: Compounds with a similar functional group that are used in different chemical reactions and applications.

Uniqueness

3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties

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